Cas no 313261-92-6 (4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate)

4-4-(Pyrrolidine-1-sulfonyl)benzamidophenyl propanoate is a synthetic organic compound featuring a pyrrolidine sulfonyl group linked to a benzamide core, further esterified with phenyl propanoate. This structure confers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The pyrrolidine sulfonyl moiety may enhance solubility and binding affinity, while the ester linkage offers tunable hydrolysis kinetics. Its well-defined molecular architecture allows for precise modifications, making it valuable in drug discovery and development. The compound's stability under standard conditions and compatibility with further functionalization underscore its versatility as a building block for targeted pharmacological applications.
4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate structure
313261-92-6 structure
Product Name:4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate
CAS No:313261-92-6
MF:C20H22N2O5S
MW:402.464084148407
CID:5922675
PubChem ID:5034886
Update Time:2025-06-09

4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate Chemical and Physical Properties

Names and Identifiers

    • 4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate
    • F0012-0204
    • CHEMBL1899193
    • MLS001167685
    • SR-01000394554
    • 4-[4-(pyrrolidine-1-sulfonyl)benzamido]phenyl propanoate
    • [4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl] propanoate
    • Oprea1_669862
    • AKOS024573905
    • 313261-92-6
    • SR-01000394554-1
    • 4-(4-(pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate
    • SMR000805710
    • Inchi: 1S/C20H22N2O5S/c1-2-19(23)27-17-9-7-16(8-10-17)21-20(24)15-5-11-18(12-6-15)28(25,26)22-13-3-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,24)
    • InChI Key: DTSYHRFAPFUJOW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2C=CC(=CC=2)OC(CC)=O)=O)=CC=1)(N1CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 402.12494298g/mol
  • Monoisotopic Mass: 402.12494298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 101Ų

4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate Pricemore >>

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Additional information on 4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate

Chemical Profile of 4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate (CAS No. 313261-92-6)

4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate, identified by its Chemical Abstracts Service Number (CAS No. 313261-92-6), is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a complex structural framework, incorporating both amide and sulfonyl functional groups, which contribute to its unique chemical properties and potential biological activities. The benzamidophenyl moiety, in particular, is a structural motif frequently explored in drug discovery due to its presence in several bioactive molecules.

The synthesis and characterization of 4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate involve meticulous chemical methodologies that ensure high purity and yield. The process typically involves multi-step reactions, including sulfonylation, amidation, and esterification, each requiring precise control of reaction conditions to achieve the desired product. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity of the compound.

From a pharmacological perspective, the structural features of 4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate suggest potential interactions with biological targets. The presence of the pyrrolidine-1-sulfonyl group may contribute to hydrogen bonding capabilities, enhancing binding affinity to specific enzymes or receptors. Additionally, the benzamidophenyl moiety is known to be a versatile scaffold in medicinal chemistry, often associated with analgesic, anti-inflammatory, and neuroprotective properties. Recent studies have highlighted the importance of such scaffolds in developing novel therapeutic agents targeting central nervous system disorders.

Recent research has begun to explore the biological activity of derivatives similar to 4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate, particularly in the context of modulating enzyme activity relevant to metabolic diseases. For instance, modifications in the aromatic ring or the sulfonyl group have been shown to influence binding affinity and selectivity for enzymes such as carbonic anhydrase or proteases. These findings are particularly relevant given the increasing interest in small-molecule inhibitors as therapeutic tools for conditions like diabetes and neurodegenerative diseases.

The compound’s potential applications extend beyond traditional pharmaceuticals. Its unique structural properties make it a valuable intermediate in the synthesis of more complex molecules, serving as a building block for larger drug candidates. The ability to functionalize both the pyrrolidine and benzamidophenyl moieties allows for extensive structural diversity, enabling chemists to tailor compounds with specific desired properties. This flexibility is crucial in drug discovery pipelines where lead optimization is a key step.

In terms of physicochemical properties, 4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate exhibits characteristics that are typical of amide and sulfonyl-containing compounds. These include moderate solubility in polar organic solvents and thermal stability under standard conditions. However, its solubility profile may limit its application in aqueous-based formulations unless modified derivatives are developed. Efforts are ongoing to enhance solubility while preserving biological activity through computational modeling and structure-based drug design approaches.

The synthesis and application of 4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate also raise important considerations regarding sustainability and green chemistry principles. Modern pharmaceutical synthesis increasingly emphasizes minimizing waste and reducing hazardous reagent usage. Advances in catalytic methods and solvent-free reactions have enabled more environmentally friendly approaches to producing complex molecules like this one. Such innovations are critical for ensuring that pharmaceutical development remains viable long-term without compromising ecological integrity.

Future directions for research on 4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate may include exploring its potential as an agrochemical intermediate or in material science applications. The compound’s ability to interact with biological systems suggests it could serve as a precursor for novel pesticides or specialty chemicals that mimic natural products. Additionally, its structural complexity makes it an attractive candidate for studying molecular recognition processes through computational chemistry techniques.

In conclusion,4-4-(pyrrolidine-1-sulfonyl)benzamidophenyl propanoate (CAS No. 313261-92-6) represents a significant advancement in synthetic chemistry with broad implications for drug discovery and industrial applications. Its unique structural features offer opportunities for developing novel therapeutic agents while also serving as a valuable building block for more complex molecules. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an increasingly important role in both academic research and industrial settings.

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